molecular formula C12H21NO3 B1345005 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane CAS No. 1000933-99-2

2-(Boc-amino)-6-hydroxyspiro[3.3]heptane

Cat. No.: B1345005
CAS No.: 1000933-99-2
M. Wt: 227.3 g/mol
InChI Key: XBBQALZXPLXYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Boc-amino)-6-hydroxyspiro[3.3]heptane is a chemical compound with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol It is characterized by a spirocyclic structure, which includes a spiro[33]heptane ring system and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. One common method involves the use of a base such as sodium hydride

Biological Activity

2-(Boc-amino)-6-hydroxyspiro[3.3]heptane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a spirocyclic structure, which is often associated with diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.31 g/mol
  • CAS Number : 1000933-99-2

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Preliminary studies indicate that this compound may exhibit various bioactivities, including:

  • Antimicrobial Activity : There is evidence suggesting that compounds with similar structural motifs possess antimicrobial properties, potentially affecting both gram-positive and gram-negative bacteria.
  • Anticancer Activity : The spirocyclic nature of the compound may contribute to its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some studies have indicated that spirocyclic compounds can offer neuroprotective benefits, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain potential neuroprotective effects.
  • Cell Cycle Regulation : By affecting key regulators of the cell cycle, the compound may induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds or derivatives:

  • Antimicrobial Studies :
    • A study demonstrated that spirocyclic compounds exhibit significant antimicrobial activity against various pathogens, suggesting that this compound may share similar properties .
  • Anticancer Activity :
    • Research focusing on structurally related spirocycles revealed their potential to inhibit tumor growth in vitro and in vivo models. For instance, compounds with similar functionalities were shown to induce apoptosis in cancer cell lines .
  • Neuroprotective Effects :
    • Investigations into the neuroprotective capabilities of spirocyclic compounds have highlighted their ability to reduce oxidative stress and inflammation in neuronal cells, which could be relevant for this compound .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis and cell cycle arrest
NeuroprotectiveReduction in oxidative stress

Q & A

Q. Basic: What synthetic routes are available for preparing 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane, and how do they compare in terms of yield and scalability?

Answer:
The compound can be synthesized via Boc-protection of a spirocyclic amine precursor. A common approach involves:

Spirocyclic Core Formation : Cyclization of a precursor (e.g., via ring-closing metathesis or acid-catalyzed cyclization) to generate the spiro[3.3]heptane scaffold.

Boc Protection : Reaction of the amine group with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF).

Hydroxyl Group Introduction : Selective oxidation or hydrolysis of a protected intermediate (e.g., methyl ester to carboxylic acid, followed by reduction to alcohol).

Key considerations:

  • Scalability is enhanced by using Design of Experiments (DoE) to optimize parameters like temperature, stoichiometry, and catalyst loading .
  • Yields vary based on steric hindrance; reported yields for analogous spirocyclic Boc-protected compounds range from 70–87% .

Q. Advanced: How can researchers employ DoE to resolve contradictions in reaction data (e.g., inconsistent yields) during Boc-protection of 2-amino-6-hydroxyspiro[3.3]heptane?

Answer:
Contradictions in Boc-protection efficiency often arise from competing side reactions (e.g., overprotection, solvent effects). A DoE framework can systematically address this:

  • Factors : Temperature, Boc₂O equivalents, solvent polarity, base strength.
  • Responses : Yield, purity (HPLC), byproduct formation.
  • Analysis : Use response surface methodology (RSM) to identify interactions (e.g., excess Boc₂O at high temperatures may degrade the spirocyclic core).

Case study: For a related spirocyclic intermediate, DoE revealed that THF with 1.2 eq Boc₂O at 0°C minimized di-Boc byproducts while maintaining >85% yield .

Q. Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify spirocyclic geometry (e.g., characteristic splitting patterns for bridgehead protons) and Boc-group integration .
    • 2D NMR (COSY, NOESY) : Resolve stereochemical ambiguities in the hydroxyl and amino groups.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Definitive proof of stereochemistry for crystalline derivatives .

Q. Advanced: How can acid sensitivity during Boc-deprotection of this compound derivatives be mitigated?

Answer:
The Boc group is typically removed with TFA or HCl, but the spirocyclic core’s acid sensitivity (e.g., ring-opening) requires tailored strategies:

  • Low-Temperature Deprotection : Use TFA in DCM at −20°C to slow acid-induced degradation.
  • Alternative Protecting Groups : For downstream applications, consider Fmoc (cleaved under mild bases) or Alloc (Pd-catalyzed removal).
  • Stabilizing Additives : Add scavengers (e.g., triisopropylsilane) to sequester carbocations formed during deprotection .

Q. Basic: What are the key challenges in purifying this compound, and how are they addressed?

Answer:
Challenges include:

  • Hydrophobicity : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients effectively separates the Boc-protected compound from polar byproducts.
  • Stereochemical Purity : Chiral stationary phases (e.g., Chiralpak IA) resolve enantiomers if racemization occurs during synthesis .

Q. Advanced: How do steric and electronic effects influence the reactivity of this compound in downstream functionalization (e.g., cross-coupling)?

Answer:

  • Steric Effects : The spirocyclic structure restricts access to the amino group, limiting nucleophilic reactivity. Use bulky catalysts (e.g., BrettPhos Pd G3) for Buchwald-Hartwig aminations.
  • Electronic Effects : The hydroxyl group’s electron-withdrawing nature deactivates the ring toward electrophilic substitution. Activate via Mitsunobu reaction (e.g., convert –OH to –OTf for Suzuki couplings) .

Q. Basic: What stability considerations are critical for storing this compound?

Answer:

  • Temperature : Store at −20°C under inert gas (N₂/Ar) to prevent Boc-group hydrolysis.
  • Light Sensitivity : Protect from UV exposure to avoid radical-mediated ring-opening.
  • Solution Stability : In DMSO or DMF, limit storage to <72 hours; precipitate in aqueous buffers .

Q. Advanced: How can computational modeling (e.g., DFT) predict regioselectivity in the derivatization of this compound?

Answer:

  • DFT Calculations : Model transition states to identify kinetically favored sites (e.g., hydroxyl vs. amino group reactivity).
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF stabilizes oxyanion intermediates in esterifications).
  • Case study: For a related spiro compound, DFT predicted >90% selectivity for hydroxyl-group tosylation, validated experimentally .

Properties

IUPAC Name

tert-butyl N-(2-hydroxyspiro[3.3]heptan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-4-12(5-8)6-9(14)7-12/h8-9,14H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBQALZXPLXYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649586
Record name tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000933-99-2
Record name tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.